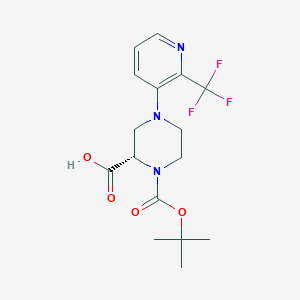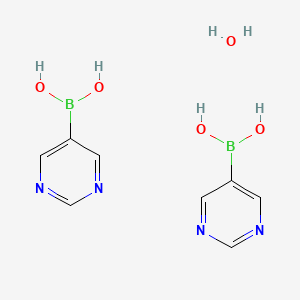
Pyrimidine-5-boronic acid hemihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine-5-boronic acid hemihydrate is a boronic acid derivative with the molecular formula C8H12B2N4O5. It is commonly used as an intermediate in pharmaceutical synthesis due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, making it a valuable reagent in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine-5-boronic acid hemihydrate typically involves the reaction of pyrimidine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of pyrimidine halides with boronic acids under mild conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol or water.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: Pyrimidine-5-boronic acid hemihydrate undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents and bases like sodium hydroxide.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Pyrimidine-5-boronic acid hemihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of anticancer and antiviral drugs.
Industry: Utilized in the production of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of pyrimidine-5-boronic acid hemihydrate involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction is crucial in the development of enzyme inhibitors and other therapeutic agents .
Comparación Con Compuestos Similares
Pyrimidine-5-boronic acid: A closely related compound with similar chemical properties but without the hemihydrate form.
Phenylboronic acid: Another boronic acid derivative used in similar chemical reactions but with a different aromatic ring structure.
2-Thiopheneboronic acid: A boronic acid derivative with a thiophene ring, used in various organic synthesis reactions.
Uniqueness: Pyrimidine-5-boronic acid hemihydrate is unique due to its specific structure, which combines the reactivity of the boronic acid group with the versatility of the pyrimidine ring. This combination makes it particularly valuable in pharmaceutical synthesis and other advanced chemical applications .
Propiedades
Fórmula molecular |
C8H12B2N4O5 |
|---|---|
Peso molecular |
265.83 g/mol |
Nombre IUPAC |
pyrimidin-5-ylboronic acid;hydrate |
InChI |
InChI=1S/2C4H5BN2O2.H2O/c2*8-5(9)4-1-6-3-7-2-4;/h2*1-3,8-9H;1H2 |
Clave InChI |
YXMKGFBYXBTOJS-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=CN=C1)(O)O.B(C1=CN=CN=C1)(O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13727001.png)
![[(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-(methylamino)hexyl] 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylate](/img/structure/B13727005.png)

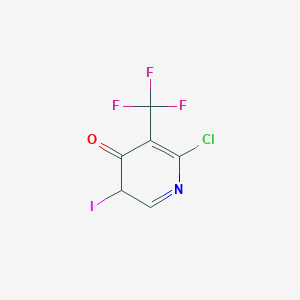
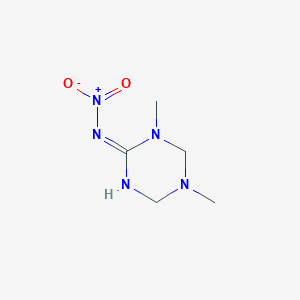

![10-Nitroindolo[3,2,1-kl]phenoxazine](/img/structure/B13727025.png)

![(4E)-3-(chloromethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13727035.png)

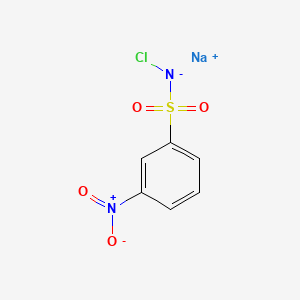
![(3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine hydrochloride](/img/structure/B13727061.png)
